N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that features a combination of thiophene, pyridine, and benzothiazole moieties
Mechanism of Action
Target of Action
Similar compounds with a thiophene moiety have been reported to interact with multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Compounds with similar structures, such as those containing a thiophene moiety, have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes and functions.
Biochemical Pathways
Compounds with similar structures have been reported to influence various biological pathways . For instance, indole derivatives, which share some structural similarities with the compound , have been reported to affect antiviral, anti-inflammatory, and anticancer pathways .
Pharmacokinetics
The bioavailability of similar compounds can be influenced by factors such as solubility, permeability, and metabolic stability .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities, suggesting that they may induce changes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene-pyridine intermediate: This step involves the reaction of thiophene-2-carboxaldehyde with 3-pyridylmethylamine under acidic conditions to form the intermediate.
Cyclization to form benzothiazole: The intermediate is then reacted with 2-aminothiophenol in the presence of a dehydrating agent such as polyphosphoric acid to form the benzothiazole ring.
Amidation: The final step involves the reaction of the benzothiazole intermediate with a carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and pyridine rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines.
Scientific Research Applications
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide: Unique due to its specific combination of thiophene, pyridine, and benzothiazole moieties.
Thiophene derivatives: Known for their applications in organic electronics and medicinal chemistry.
Pyridine derivatives: Widely used in pharmaceuticals and agrochemicals.
Benzothiazole derivatives: Investigated for their antimicrobial and anticancer properties.
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which allows it to interact with a variety of biological targets and participate in diverse chemical reactions. This makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-[(5-thiophen-2-ylpyridin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS2/c22-18(13-3-4-15-17(7-13)24-11-21-15)20-9-12-6-14(10-19-8-12)16-2-1-5-23-16/h1-8,10-11H,9H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHMEYSVEFTPIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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